3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride
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Overview
Description
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its diverse biological activities and potential therapeutic applications. The imidazo[4,5-c]pyridine core is a structural motif found in various biologically active molecules, making it a significant target in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride typically involves the construction of the imidazole ring followed by the fusion with a pyridine moiety. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine core . Another approach is the cyclization of N-substituted 2-aminopyridines with formamide or its derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets and alter their activity underlies its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities but differing in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of various pharmaceuticals, including sedatives and anxiolytics.
Imidazo[1,5-a]pyridine: Exhibits a range of biological activities and is used in the development of anti-inflammatory and anticancer agents.
Uniqueness
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential as a versatile compound in medicinal chemistry and drug development .
Properties
CAS No. |
4261-05-6 |
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Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-6-5-4(1-2-8-6)9-3-10-5;/h1-3H,(H2,7,8)(H,9,10);1H |
InChI Key |
QFMJVRUDZYMICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)N.Cl |
Origin of Product |
United States |
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